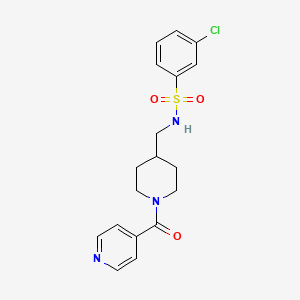

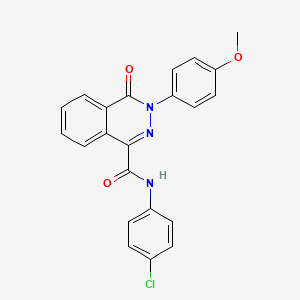

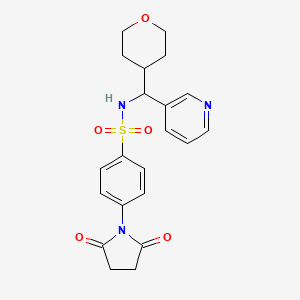

![molecular formula C9H7ClF3NO4S B2553876 2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid CAS No. 732291-51-9](/img/structure/B2553876.png)

2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid" is a chemical entity that can be associated with benzenesulfonamide derivatives. These derivatives are known for their various biological activities, including anticancer properties and enzyme inhibition. The presence of chloro and trifluoromethyl groups suggests that the compound may have significant electronic characteristics that could influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the reaction of aminoguanidines with appropriate phenylglyoxal hydrate in glacial acetic acid . Another method includes the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid . These methods highlight the use of glacial acetic acid as a common solvent and the formation of sulfonamide linkages as a key step in the synthesis of these compounds.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by X-ray single crystal diffraction . The presence of substituents like chloro and trifluoromethyl groups can lead to steric hindrance and influence the overall molecular geometry. The electronic structure can be investigated using quantum-chemical calculations, which can provide insights into the charge density distribution and intramolecular interactions .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including condensation and oxidative cyclization . The presence of functional groups such as amino and chloro allows for further chemical modifications, which can lead to the formation of different heterocyclic systems like benzothiazines . These reactions are crucial for diversifying the chemical space and enhancing the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electronegative atoms like chlorine and fluorine can affect properties such as solubility, acidity, and reactivity. The steric effects of substituents can also impact the compound's ability to form hydrogen bonds and its overall stability . Metabolic stability is an important aspect, as it determines the compound's potential as a drug candidate, with some derivatives showing moderate metabolic stability in the presence of human liver microsomes .

科学的研究の応用

Synthesis and Catalysis

The compound has been utilized in the synthesis of copper polymers, which act as catalysts in the oxidation of cyclohexane under mild conditions. This application demonstrates its role in developing efficient and selective catalysts for organic reactions, highlighting the importance of such compounds in green chemistry and industrial processes (S. Hazra et al., 2016).

Anticancer Activity

Derivatives of this compound have been synthesized and evaluated for their anticancer activity. For example, novel benzenesulfonamide derivatives have shown cytotoxic activity against various human cancer cell lines, indicating the potential of these compounds in cancer therapy. These derivatives inhibit cell proliferation by inducing apoptosis, a process of programmed cell death essential for treating cancer (B. Żołnowska et al., 2016).

Antimicrobial Potential

Research has also been conducted on pyrazolo[3,4-b]pyridine scaffolds bearing the benzenesulfonamide moiety and the trifluoromethyl group, synthesized to explore their antimicrobial potential. These compounds have been evaluated against pathogenic bacterial strains and fungal yeasts, showcasing the importance of such chemical scaffolds in developing new antimicrobial agents (Navneet Chandak et al., 2013).

Human Carbonic Anhydrase Inhibitors

Another significant application involves the synthesis of chlorinated pyrrolidinone-bearing benzenesulfonamides as inhibitors of human carbonic anhydrases, crucial for treating various diseases, including glaucoma, epilepsy, and cancer. These compounds have shown low nanomolar affinity against cancer-related carbonic anhydrase isoforms, demonstrating the therapeutic potential of 2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid derivatives (Benas Balandis et al., 2020).

Safety and Hazards

The safety data sheet for a related compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .

特性

IUPAC Name |

2-[[2-chloro-5-(trifluoromethyl)phenyl]sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO4S/c10-6-2-1-5(9(11,12)13)3-7(6)19(17,18)14-4-8(15)16/h1-3,14H,4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCIKUPEPGZMTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)NCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

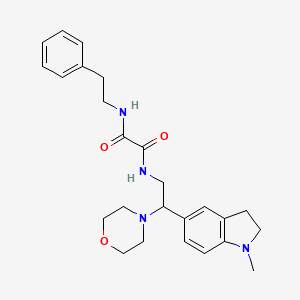

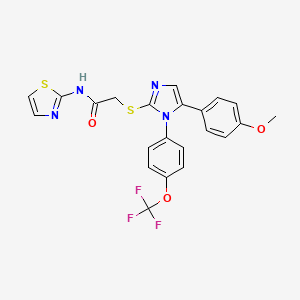

![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2553795.png)

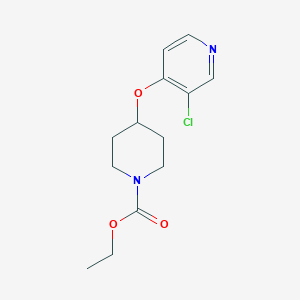

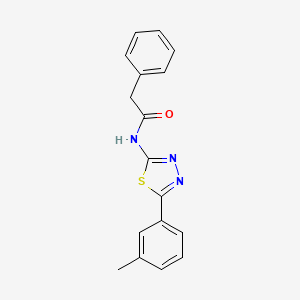

![Methyl 4-[(6-chloropyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B2553801.png)

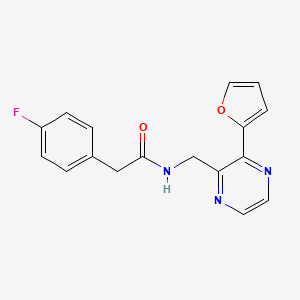

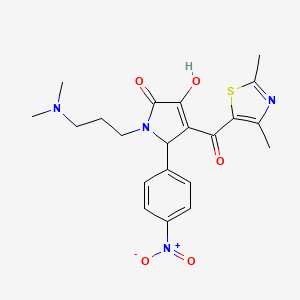

![2-((3-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2553802.png)

![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride](/img/structure/B2553807.png)